CID 156588352
Description
CID 156588352 is a chemical compound characterized by its unique structural and functional properties. These data suggest that this compound is a component of CIEO (a plant-derived extract) and is isolated via vacuum distillation. The mass spectrum provides insights into its molecular weight and fragmentation pattern, which are critical for structural elucidation.
Properties
Molecular Formula |
C10H15N4NaO9P |
|---|---|
Molecular Weight |
389.21 g/mol |
InChI |
InChI=1S/C10H15N4O9P.Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;/h2-7,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);/t3-,4?,5-,6-,7?,9-;/m1./s1 |
InChI Key |
MMNBVHWREBVIHB-QVQCPSEESA-N |
Isomeric SMILES |
C1=NC2C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=O.[Na] |
Canonical SMILES |
C1=NC2C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 156588352 involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: CID 156588352 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products can include derivatives with altered functional groups and enhanced properties .
Scientific Research Applications
CID 156588352 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, this compound can be explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of CID 156588352 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 156588352, two structurally and functionally relevant compounds are selected for comparison: taurocholic acid (CID 6675) and betulin (CID 72326) . These compounds were chosen based on their roles as enzyme substrates/inhibitors and their structural diversity, as illustrated in .

Table 1: Comparative Analysis of this compound, Taurocholic Acid, and Betulin
*Inferred from CIEO’s plant origin and comparison with betulin.
Key Findings
Structural Similarities and Differences Taurocholic acid (CID 6675): A sulfated steroid derivative with a bile acid backbone. Its 3D overlay with DHEAS (CID 12594) in suggests shared steroidal features . In contrast, this compound’s mass spectral data () and plant origin align more closely with triterpenes like betulin, which have fused pentacyclic structures . Betulin (CID 72326): A lupane-type triterpene with hydroxyl groups.
Functional and Industrial Relevance
- Taurocholic acid is a critical substrate for enzymes like CYP7A1 in bile acid synthesis, whereas betulin is a precursor for antitumor derivatives . This compound’s role remains speculative but could parallel betulin’s applications in drug discovery or material science due to its plant-based origin .
- Analytical techniques such as GC-MS (used for this compound ) and LC-MS (for betulin ) are essential for characterizing these compounds’ purity and stability, as emphasized in ’s supplementary methods .
Research Gaps and Future Directions The evidence lacks explicit data on this compound’s bioactivity or synthetic pathways. Structural elucidation via NMR or X-ray crystallography (per ’s guidelines ) is needed to confirm this compound’s classification and refine its comparison with established compounds.
Q & A
How can researchers formulate a hypothesis-driven research question for this compound?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound exhibit pH-dependent stability in aqueous solutions, and how does this affect its bioavailability?" This question addresses a knowledge gap (novelty), leverages accessible lab techniques (feasibility), and has implications for pharmacology (relevance) .
Advanced Research Questions
Q. How should contradictory data on this compound’s biological activity be analyzed?
- Methodological Answer : Perform meta-analysis of existing studies, comparing variables like assay conditions (e.g., cell lines, incubation time), compound concentrations, and statistical methods. Use tools like PRISMA guidelines to identify bias or heterogeneity. Replicate conflicting experiments under controlled conditions and apply Bland-Altman plots to assess agreement between datasets .
Q. What advanced techniques validate the mechanistic interactions of this compound with target proteins?
- Methodological Answer : Combine computational (molecular docking, MD simulations) and experimental methods (SPR, ITC, Cryo-EM). For instance:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) at varying temperatures.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
Cross-validate results with mutagenesis studies to identify critical binding residues .
Q. How can researchers optimize synthetic routes for this compound while minimizing hazardous byproducts?
- Methodological Answer : Apply green chemistry principles (atom economy, solvent selection). Use LC-MS to monitor reaction intermediates and GC-MS to identify volatile byproducts. Compare efficiency metrics (E-factor, PMI) across routes. For example:
| Route | Yield (%) | E-Factor |
|---|---|---|
| A | 65 | 18.2 |
| B | 78 | 9.4 |
| Route B demonstrates superior sustainability . |
Data Presentation and Ethical Compliance
Q. What are the best practices for presenting spectroscopic data in publications?
- Methodological Answer : Include raw data (e.g., NMR spectra) in supplementary materials with peak assignments. For UV-Vis or fluorescence, report extinction coefficients and instrument parameters (slit width, integration time). Use Jupyter notebooks or R scripts to share reproducible data processing workflows .
Q. How should researchers address ethical considerations when studying this compound’s toxicity?
- Methodological Answer : Follow institutional review board (IRB) protocols for in vivo studies. Use OECD guidelines for acute toxicity testing (e.g., LD50 determination). Disclose conflicts of interest (e.g., funding from pharmaceutical companies) and adhere to ARRIVE guidelines for reporting animal research .
Key Resources for Methodological Rigor
- Experimental Reproducibility : Detailed protocols in Medicinal Chemistry Research .
- Data Analysis : Guidance on avoiding "inductive fallacy" in Extended Essay Guide .
- Literature Review : Systematic approaches from IUW’s Guidelines for Academic Writing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
